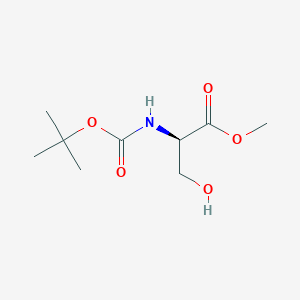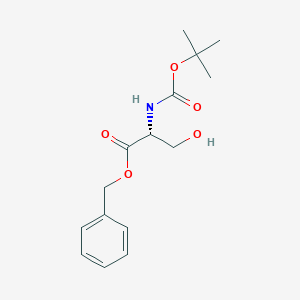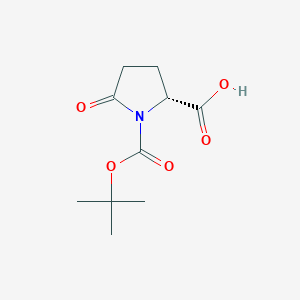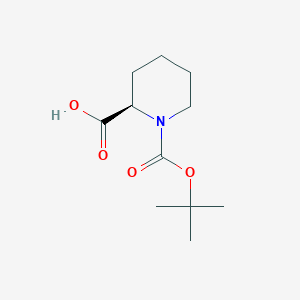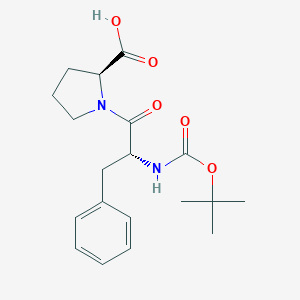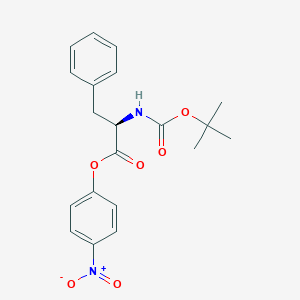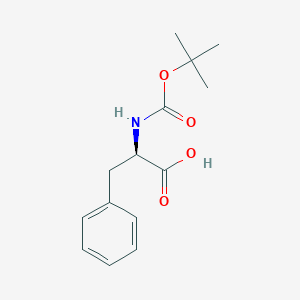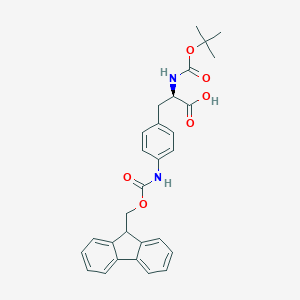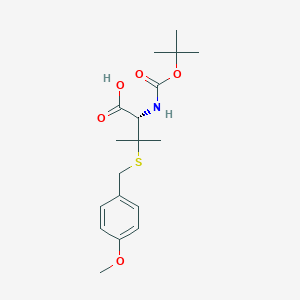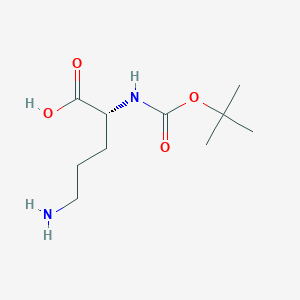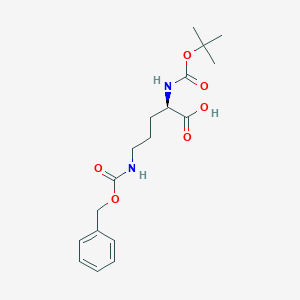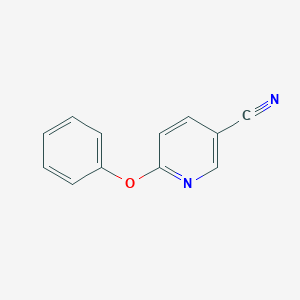
Boc-D-Glu-OEt.DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt: , commonly known as Boc-D-glu-oet dcha, is a derivative of D-glutamic acid. It is widely used in peptide synthesis due to its stability and ease of handling. The compound is characterized by its molecular formula C24H44N2O6 and a molecular weight of 456.62 g/mol .
科学研究应用
N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Used in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group. This is followed by esterification of the carboxyl group with ethanol to form the ethyl ester. The final step involves the formation of the dicyclohexylammonium salt by reacting the ethyl ester with dicyclohexylamine.
Industrial Production Methods: Industrial production of N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amide positions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Yields D-glutamic acid and ethanol.
Deprotection: Produces D-glutamic acid.
Substitution: Results in various substituted derivatives of D-glutamic acid.
作用机制
The mechanism of action of N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and organic reactions.
相似化合物的比较
- N-α-(tert-Butoxycarbonyl)-L-glutamic acid dicyclohexylammonium salt
- N-α-(tert-Butoxycarbonyl)-D-aspartic acid dicyclohexylammonium salt
- N-α-(tert-Butoxycarbonyl)-L-aspartic acid dicyclohexylammonium salt
Comparison: N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt is unique due to its specific stereochemistry (D-configuration) and the presence of both Boc and ethyl ester groups. This combination provides stability and reactivity, making it a valuable reagent in peptide synthesis. Similar compounds with L-configuration or different protecting groups may exhibit different reactivity and stability profiles.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(4R)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCHRIKJRZWBBJ-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
